Cas no 2228310-04-9 ((4-tert-butylphenyl)methyl sulfamate)

(4-tert-butylphenyl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (4-tert-butylphenyl)methyl sulfamate
- EN300-1991217
- 2228310-04-9
-
- インチ: 1S/C11H17NO3S/c1-11(2,3)10-6-4-9(5-7-10)8-15-16(12,13)14/h4-7H,8H2,1-3H3,(H2,12,13,14)
- InChIKey: VBLWLPHGFRGUQO-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1C=CC(=CC=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 243.09291458g/mol
- どういたいしつりょう: 243.09291458g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 77.8Ų
(4-tert-butylphenyl)methyl sulfamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991217-2.5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1991217-1g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1991217-5.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1991217-5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1991217-10.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1991217-0.05g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1991217-0.5g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1991217-0.1g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1991217-0.25g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1991217-1.0g |
(4-tert-butylphenyl)methyl sulfamate |
2228310-04-9 | 1g |
$986.0 | 2023-06-01 |
(4-tert-butylphenyl)methyl sulfamate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
(4-tert-butylphenyl)methyl sulfamateに関する追加情報
The Comprehensive Overview of (4-tert-butylphenyl)methyl Sulfamate (CAS No. 2228310-04-9)
The compound (4-tert-butylphenyl)methyl sulfamate (CAS No. 2228310-04-9) is a highly specialized chemical entity that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique structure, which combines a tert-butyl group attached to a phenyl ring, further linked to a methyl sulfamate moiety. The tert-butylphenyl group imparts stability and lipophilicity, while the methyl sulfamate moiety contributes to its reactivity and functional versatility. Recent studies have highlighted its potential applications in fields such as agrochemicals, pharmaceuticals, and advanced materials.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of (4-tert-butylphenyl)methyl sulfamate. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to optimize its production. The use of microwave-assisted synthesis has been particularly promising, as it significantly reduces reaction times while maintaining high yields. These developments underscore the compound's importance in modern chemical synthesis and its potential for large-scale industrial applications.
In the context of agrochemicals, (4-tert-butylphenyl)methyl sulfamate has been investigated as a potential precursor for herbicides and fungicides. Its ability to inhibit key enzymatic pathways in plant pathogens has been extensively studied. For instance, recent research published in *Journal of Agricultural and Food Chemistry* demonstrated its efficacy in controlling fungal growth without adverse effects on crop health. This finding has opened new avenues for sustainable agriculture practices, emphasizing the compound's role in developing eco-friendly pest control solutions.
The pharmaceutical industry has also shown interest in (4-tert-butylphenyl)methyl sulfamate due to its potential as a drug delivery agent. Studies have revealed that the compound can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. A collaborative study between researchers at the University of California and Pfizer Inc., published in *Nature Communications*, highlighted its ability to form stable drug-nanoparticle conjugates, paving the way for innovative therapeutic strategies.
From an environmental perspective, understanding the fate and toxicity of (4-tert-butylphenyl)methyl sulfamate is crucial for its safe utilization. Recent toxicological studies conducted by the European Chemicals Agency (ECHA) indicate that the compound exhibits low acute toxicity but may pose risks under chronic exposure conditions. These findings emphasize the need for stringent safety protocols during handling and disposal.
Moreover, advancements in computational chemistry have provided deeper insights into the molecular properties of (4-tert-butylphenyl)methyl sulfamate. Quantum mechanical simulations have revealed its electronic structure and reactivity patterns, which are essential for predicting its behavior in different chemical environments. Such computational tools are increasingly being integrated into drug discovery pipelines, further underscoring the compound's relevance in contemporary research.
In conclusion, (4-tert-butylphenyl)methyl sulfamate (CAS No. 2228310-04-9) stands as a testament to the ingenuity of modern chemical science. Its versatile structure, coupled with recent breakthroughs in synthesis and application development, positions it as a key player in diverse industries. As research continues to unfold, this compound is poised to contribute significantly to advancements in agriculture, medicine, and environmental sustainability.
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